1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol
Description
1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound features an isopropylphenyl group attached to the tetrazole ring, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7(2)8-3-5-9(6-4-8)14-10(15)11-12-13-14/h3-7H,1-2H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLESZQGPJXOSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=S)N=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 4-isopropylphenylhydrazine with carbon disulfide and sodium azide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol has garnered attention for its potential antimicrobial properties. Research indicates that derivatives of tetrazole compounds exhibit significant activity against various bacterial strains and fungi. For instance:
- Antimicrobial Activity : Studies have shown that certain tetrazole derivatives possess promising antimicrobial effects. These compounds are being investigated for their ability to combat drug-resistant strains of bacteria and fungi .
Materials Science
In materials science, the compound's unique structure allows it to function as a ligand in coordination chemistry. This property can be exploited to develop new materials with specific electronic or optical properties:
- Coordination Complexes : The thiol group in the tetrazole structure can coordinate with metals, leading to the formation of complexes that may have applications in catalysis or as sensors .
Analytical Chemistry
The compound can also be utilized in analytical chemistry for the detection of metal ions:
- Metal Ion Detection : Due to its ability to form stable complexes with transition metals, this compound can be used as a reagent for the selective detection of metal ions in various samples .
Case Study 1: Antimicrobial Screening
In a recent study focused on synthesizing various tetrazole derivatives, researchers evaluated the antimicrobial activity of this compound against common pathogens. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
This data suggests that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Coordination Chemistry
A study investigated the coordination properties of this compound with various transition metals. The resulting complexes showed enhanced catalytic activity in organic transformations:
| Metal Ion | Reaction Yield (%) |
|---|---|
| Cu(II) | 85 |
| Ni(II) | 78 |
| Co(II) | 80 |
These findings highlight the potential use of this compound in catalysis and materials development.
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the tetrazole ring can interact with various receptors and enzymes, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-tetrazole-5-thiol
- 1-(4-methylphenyl)-1H-tetrazole-5-thiol
- 1-(4-chlorophenyl)-1H-tetrazole-5-thiol
Uniqueness
1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol is a compound of interest due to its potential biological activities. This tetrazole derivative is characterized by its unique structure, which may confer various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound's molecular structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4S |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Tetrazole Ring : The tetrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Thiol Introduction : The thiol group is often introduced via nucleophilic substitution or reduction methods on suitable precursors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, a series of tetrazole compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity
Tetrazole derivatives have been investigated for their anticancer properties. In vitro studies showed that this compound demonstrated cytotoxic effects on several cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of tumor cell proliferation.
Case Study: PDE Inhibition
A notable study evaluated the inhibitory activity of tetrazole derivatives on phosphodiesterase (PDE) enzymes. The compound was found to inhibit PDE3A with an IC50 value comparable to established inhibitors. This suggests potential use in treating cardiovascular diseases by enhancing intracellular cAMP levels.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors influencing signal transduction pathways related to growth and apoptosis.
Research Findings Summary
Recent literature has documented various biological activities associated with tetrazole compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via refluxing with glacial acetic acid and 2,5-dimethoxytetrahydrofuran, followed by basification and recrystallization (ethanol is preferred for purification) . Microwave-assisted synthesis is an efficient alternative, reducing reaction time and improving yields by optimizing parameters like irradiation power and solvent selection . Yield optimization requires systematic variation of temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of reactants, monitored by TLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Elemental analysis to confirm empirical formula.
- ¹H-NMR to verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol protons at δ 3.5–4.0 ppm) .
- LC-MS for molecular ion confirmation and purity assessment .
- X-ray crystallography (if single crystals are obtainable) for absolute structural validation, referencing protocols in crystallographic databases .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- Molecular docking to predict binding affinities with target proteins (e.g., using AutoDock Vina with PDB structures) .
- ADME analysis to evaluate pharmacokinetic properties (e.g., SwissADME for lipophilicity, bioavailability) .
- In vitro assays (e.g., enzyme inhibition, antimicrobial activity) using standardized protocols for thiol-containing heterocycles .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic structure, frontier molecular orbitals, and reactive sites (e.g., thiol group nucleophilicity) .
- MD simulations (e.g., GROMACS) assess conformational stability in biological membranes or solvent environments, with force fields like CHARMM36 .
- Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts, IR vibrations) .
Q. How can researchers resolve discrepancies between experimental and computational data (e.g., unexpected reaction products or pharmacological activity)?
- Methodological Answer :
- Cross-validation : Compare NMR/LC-MS data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .
- Error analysis : Apply statistical methods (e.g., least-squares regression) to quantify experimental uncertainties, referencing guidelines in physical chemistry texts .
- Reaction monitoring : Use HPLC or GC-MS to detect intermediates or byproducts, adjusting reaction conditions (e.g., temperature, catalyst loading) iteratively .
Q. What strategies enable regioselective modification of the tetrazole-thiol scaffold for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Protecting groups : Use trityl or acetyl groups to shield the thiol moiety during alkylation/arylation of the tetrazole ring .
- Controlled alkylation : Optimize solvent (e.g., DMF for polar aprotic conditions) and base (e.g., K₂CO₃) to favor substitution at the thiol sulfur .
- Analytical tracking : Monitor regioselectivity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What challenges arise when correlating in silico predictions (e.g., docking scores) with experimental pharmacological data?
- Methodological Answer :
- Solvation effects : Account for implicit/explicit solvent models in docking simulations to improve affinity predictions .
- Force field limitations : Validate docking poses with MD simulations (e.g., 100 ns trajectories) to assess binding stability .
- Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants, comparing with docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
